4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a thiadiazole ring, a piperazine moiety, and a pyrazolopyrimidine core, which collectively contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with 5-ethyl-1,3,4-thiadiazol-2-yl piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiadiazole moieties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often require a base like triethylamine and are conducted in solvents like DMSO or acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects, or interfere with signaling pathways in cancer cells, resulting in apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrazolopyrimidine Derivatives: Compounds with the pyrazolopyrimidine core are known for their diverse pharmacological activities, including anti-inflammatory and anticancer effects
Uniqueness
What sets 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties. The presence of both the thiadiazole and pyrazolopyrimidine moieties allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
2-ethyl-5-[4-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8S/c1-2-16-23-24-19(28-16)26-10-8-25(9-11-26)17-15-12-22-27(18(15)21-13-20-17)14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXXMANGOKCCMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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